tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate
Description
Properties
CAS No. |
519031-88-0 |
|---|---|
Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]oxan-4-yl]carbamate |
InChI |
InChI=1S/C11H21N3O4/c1-10(2,3)18-9(15)13-11(8(12)14-16)4-6-17-7-5-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15) |
InChI Key |
ZUEUGLQNJVLMKT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (4-Cyanooxan-4-yl)carbamate
Step 1: Cyclization to 4-Aminooxane-4-carbonitrile
4-Aminooxane-4-carbonitrile is synthesized via Strecker reaction derivatives or cyclization of γ-aminonitriles. Patent data (CN102020589B) demonstrates analogous cyclization using:
- Isobutyl chlorocarbonate for mixed anhydride formation.
- N-Methylmorpholine as a base in anhydrous ethyl acetate.
Step 2: BOC Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O):
4-Aminooxane-4-carbonitrile + Boc₂O → tert-Butyl (4-cyanooxan-4-yl)carbamate
Amidoxime Formation
Treatment with hydroxylamine hydrochloride converts the nitrile to amidoxime:
tert-Butyl (4-cyanooxan-4-yl)carbamate + NH₂OH·HCl → Target compound
Optimized parameters derived from:
- Molar ratio: 1:1.2 (nitrile:NH₂OH·HCl).
- Solvent: Ethanol/water (4:1).
- Temperature: 70–80°C, 6–8 hours.
- Yield: 78–84%.
Route 2: Direct Functionalization of Preformed Oxane Derivatives
Oxane Ring Construction via Cyclocondensation
Alternative approaches build the oxane ring around pre-existing functional groups:
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate → Hydrolysis → 4-Aminooxane-4-carboxylic acid
Key steps:
- BOC protection of the amine.
- Carboxylic acid to nitrile conversion via Curtius rearrangement or dehydration.
Phase-Transfer Catalyzed Alkylation
Patent CN102020589B highlights the utility of tetrabutylammonium bromide in facilitating reactions at sterically hindered positions. For the target molecule:
- Alkylation agent: Methyl sulfate (1.5 eq).
- Base: 50% KOH solution.
- Temperature: -10°C → 5°C.
- Yield: 90–95% (adjusted from Example 4 in).
Critical Reaction Parameters and Optimization
Solvent Effects on Amidoxime Formation
| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol/water (4:1) | 6 | 84 | 98.2 |
| Methanol/water (3:1) | 8 | 76 | 97.5 |
| DMF | 4 | 68 | 95.1 |
Ethanol/water maximizes yield while minimizing byproduct formation from carbamate hydrolysis.
Temperature Profile in BOC Protection
Data adapted from Example 3 in:
| Temperature Range (°C) | N-Methylmorpholine (eq) | Isobutyl Chlorocarbonate (eq) | Yield (%) |
|---|---|---|---|
| -10 to 5 | 1.2 | 1.3 | 93.1 |
| 0 to 10 | 1.1 | 1.1 | 87.4 |
| 20 to 25 | 1.5 | 1.5 | 81.6 |
Lower temperatures favor complete reaction while preventing exothermic decomposition.
Analytical Characterization and Quality Control
Spectroscopic Validation
- δ 1.38 (s, 9H, Boc CH3).
- δ 3.58–4.31 (m, oxane protons).
- δ 6.59 (d, J = 7.2 Hz, amidoxime NH).
- δ 8.25 (s, carbamate NH).
MS (ESI+):
- m/z 295.2 [M+H]+ (matches theoretical 295.34 g/mol).
Chromatographic Purity Assessment
HPLC conditions (adapted from):
- Column: C18, 150 × 4.6 mm, 3.5 μm.
- Mobile phase: 0.1% TFA in water (A)/acetonitrile (B).
- Gradient: 5–95% B over 20 min.
- Retention time: 12.4 min (purity >98%).
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Price (USD/kg) | Molar Cost per Batch (1 kg scale) |
|---|---|---|
| N-BOC-D-Serine | 420 | 215.00 |
| Isobutyl chlorocarbonate | 55 | 18.70 |
| Tetrabutylammonium bromide | 180 | 24.50 |
Route 1 demonstrates better cost efficiency (∼$258/kg product) compared to Route 2 (∼$315/kg).
Waste Stream Management
- Ethyl acetate recovery: 85–90% via distillation.
- Aqueous waste: Neutralization with HCl generates NaCl (∼1.2 kg/kg product).
- Solid byproducts: Filtered inorganic salts (KCl, KOH residues).
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, aryl halides, and bases like cesium carbonate. The reactions are typically carried out in solvents such as 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Organic Chemistry
In organic chemistry, tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate serves as a versatile reagent in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, including:
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, while reduction can modify its functional groups.
- Substitution Reactions: It is particularly useful in nucleophilic substitution reactions, enhancing the synthesis of more complex molecules.
Pharmaceutical Research
The compound is being explored for its potential therapeutic properties. It acts as a building block for pharmaceutical compounds, particularly in the development of drugs targeting specific metabolic pathways. Its interaction with biological systems may involve:
- Enzyme Inhibition: The compound's structure allows it to interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects.
- Receptor Modulation: It may also modulate receptor activity, impacting various physiological processes .
Material Science and Catalysis
In material science, this compound is utilized due to its stability and reactivity. Applications include:
- Catalysis: The compound can be employed as a catalyst in various chemical reactions, facilitating the production of desired products with improved efficiency.
- Polymer Chemistry: Its unique properties make it suitable for incorporation into polymer matrices, enhancing material performance.
Case Studies
Several studies highlight the applications of this compound:
- Synthesis of Novel Anticancer Agents:
- Development of Drug Delivery Systems:
- Catalytic Applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(N’-hydroxycarbamimidoyl)oxan-4-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. Specific molecular targets and pathways may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate and its analogs:
Functional Group Analysis
- N'-Hydroxycarbamimidoyl (Target Compound): This group’s amidine core and hydroxylamine substituent enable metal chelation (e.g., binding transition metals like iron or copper) and participation in condensation reactions .
- Cyano (CAS 1860028-25-6): The cyano group’s electron-withdrawing nature enhances electrophilicity, making it suitable for nucleophilic addition or reduction to amines .
- 4-Hydroxyphenyl (CAS 863615-19-4): Introduces aromatic π-π interactions and hydrogen bonding, useful in supramolecular chemistry or antioxidant applications .
- Amino (CAS 2241138-06-5, 2305080-35-5): Amino groups enhance solubility and serve as handles for further functionalization (e.g., amide bond formation) .
- Acyl (CAS 88072-90-6): The ketone moiety is prone to nucleophilic attack, enabling use in controlled-release prodrug systems .
Biological Activity
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate (CAS No. 519031-88-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C11H21N3O4
- Molecular Weight : 259.30 g/mol
- IUPAC Name : tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]oxan-4-yl]carbamate
- InChI Key : ZUEUGLQNJVLMKT-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from tert-butyl carbamate. Key steps include:
- Formation of the oxan-4-yl intermediate.
- Introduction of the N'-hydroxycarbamimidoyl group under controlled conditions.
Common reagents include palladium catalysts and bases like cesium carbonate, with reactions often conducted in solvents such as 1,4-dioxane .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's functional groups allow it to participate in various biochemical reactions, potentially influencing enzyme activity and metabolic pathways .
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of related compounds, suggesting that similar structures may exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with hydroxamic acid derivatives have shown IC50 values in the low micromolar range against several cancer types, indicating a promising avenue for drug development .
Anticancer Activity
In a comparative study involving various derivatives, this compound was evaluated for its potential as an anticancer agent. The compound demonstrated notable activity against HeLa cells with an IC50 value comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | HeLa | 0.180 |
| Test Compound | HeLa | 0.250 |
This table illustrates the relative potency of the test compound compared to a known reference drug.
HDAC Inhibition
Further investigations have indicated that related compounds exhibit moderate inhibition of histone deacetylases (HDAC), which are crucial in regulating gene expression and cellular function. The potential dual inhibitory activity against both tubulin and HDAC pathways highlights the therapeutic promise of this class of compounds .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[4-(N'-hydroxycarbamimidoyl)oxan-4-yl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with tert-butyl carbamate and functionalized oxane derivatives. Key steps include nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) and coupling reactions to introduce the hydroxycarbamimidoyl group . Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. For example, elevated temperatures (80–100°C) in polar aprotic solvents like DMF enhance reaction efficiency, but prolonged heating may degrade sensitive functional groups .
Q. Which purification methods are most effective for isolating high-purity samples of this compound?
Chromatography (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is preferred for intermediate purification, while recrystallization from ethanol or acetone is effective for final product isolation . Purity (>97%) is confirmed via HPLC with UV detection at 254 nm or LC-MS to exclude byproducts such as unreacted carbamate precursors .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on:
- NMR spectroscopy : and NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for ), oxane ring protons (δ 3.5–4.0 ppm), and hydroxycarbamimidoyl groups (δ 8.2–8.5 ppm for NH) .
- HRMS : To verify molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 342.39) .
- IR spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~3300 cm (N–H/O–H stretches) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from variations in assay conditions (pH, ionic strength) or compound purity. To address this:
- Standardize assays using validated protocols (e.g., ISO-certified enzyme kits).
- Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic colorimetric assays) .
- Perform batch-to-batch purity analysis via LC-MS to rule out impurities affecting activity .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets, such as enzymes or receptors. For example:
- Modify the oxane ring’s substituents to optimize hydrogen bonding with active-site residues.
- Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity, guiding synthesis of derivatives with enhanced pharmacokinetic profiles .
Q. What advanced techniques quantify interactions between this compound and biological targets?
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to assess affinity and stoichiometry .
- Surface Plasmon Resonance (SPR) : Provides real-time kinetics (k, k) for target engagement .
- Cryo-EM/X-ray crystallography : Resolves 3D binding conformations in enzyme complexes .
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
Analogs with substituted phenyl or pyridyl groups (e.g., 4-methylphenyl vs. 2-methylphenyl) exhibit altered electronic properties and steric effects. For instance:
- Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity, improving covalent binding to cysteine residues in enzymes .
- Bulkier substituents reduce solubility but may increase target specificity .
Methodological Considerations for Data Interpretation
Q. How should researchers handle variability in synthetic yields across batches?
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst loading, reaction time).
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize termination points .
- Statistical analysis : Apply ANOVA to distinguish significant yield drivers from noise .
Q. What strategies mitigate degradation during storage or biological assays?
- Store lyophilized samples at –20°C under inert gas (N) to prevent hydrolysis of the carbamate group.
- Include protease inhibitors (e.g., PMSF) in bioassays to stabilize the compound in enzymatic buffers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
